N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline
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Overview
Description
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline is a complex organic compound with a unique structure that includes multiple ethoxy groups and a dinitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline typically involves multiple steps. One common method starts with the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-(2-(benzyloxy)ethoxy)ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-(2-(azidoethoxy)ethoxy)ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation is performed to obtain 2-(2-(2-aminoethoxy)ethoxy)ethanol .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium azide and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted products from nucleophilic substitution.
Scientific Research Applications
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The dinitroaniline moiety can undergo redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: A related compound with similar ethoxy groups but lacking the dinitroaniline moiety.
2-(2-(2-Azidoethoxy)ethoxy)ethanamine: Another similar compound used in the synthesis of more complex molecules.
Uniqueness
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline is unique due to its combination of ethoxy groups and a dinitroaniline moiety, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H22N4O7 |
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Molecular Weight |
358.35 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H22N4O7/c15-3-5-23-7-9-25-10-8-24-6-4-16-13-2-1-12(17(19)20)11-14(13)18(21)22/h1-2,11,16H,3-10,15H2 |
InChI Key |
RSSLKEPQOZRVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCN |
Origin of Product |
United States |
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